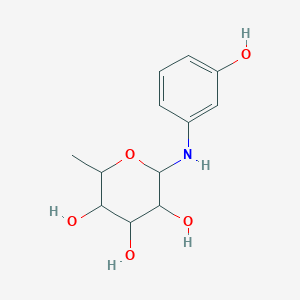
2-(1-phthalazinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-phthalazinylthio)acetamide is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.04663309 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity Studies
Research on compounds similar to 2-(1-phthalazinylthio)acetamide, such as phthalates and acetaminophen derivatives, has been conducted to understand their environmental impact and toxicity. Studies have shown that these compounds can have adverse effects on non-target species when detected in the environment. For example, the aquatic toxicity of certain pharmaceuticals, including acetaminophen and various sulfonamides, has been investigated to assess potential ecological risks. These studies are crucial for understanding the environmental fate of such compounds and their potential effects on ecosystems (Kim et al., 2007).
Analytical Method Development
The development of analytical methods for detecting and quantifying phthalates and acetaminophen in various matrices is an important area of research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed for the sensitive detection of these compounds in plasma, cerebrospinal fluid, and dried blood spots. Such analytical techniques are essential for monitoring the presence of potentially harmful compounds in biological and environmental samples, ensuring public health and safety (Taylor et al., 2013).
Pharmacological Studies
Compounds related to this compound, like acetamides and arylureas, have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory and analgesic activities. These studies contribute to the discovery of new therapeutic agents and the understanding of their mechanisms of action (Mazzone et al., 1987).
Herbicidal Activity
Research into phthalazin-1(2H)-one derivatives, structurally related to this compound, has explored their use as acetohydroxyacid synthase inhibitors with potential herbicidal applications. These studies aim to develop new compounds with specific modes of action for agricultural use, offering alternatives for weed management and crop protection (Li et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)6-15-10-8-4-2-1-3-7(8)5-12-13-10/h1-5H,6H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLILNMSRKMJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5574284.png)
![2,3,4,7,8,9,10,11-octahydro-1H,12H-cyclohepta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B5574289.png)
![3-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5574317.png)
![4-[3-(5-methyl-2-furyl)-7-nitro-1-benzofuran-2-yl]-2-butanone](/img/structure/B5574330.png)
![N-[4-(diethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5574338.png)
![ethyl 5-({[(2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5574373.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5574376.png)

![2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5574385.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5574387.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574395.png)


![7-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5574419.png)
